

Introduction: A Versatile Aldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

Cat. No.: B1671418

[Get Quote](#)

3-(Cyclopentyloxy)-4-methoxybenzaldehyde, identified by the CAS number 67387-76-2, is a pivotal aromatic aldehyde that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.^{[1][2][3][4][5]} Its unique molecular architecture, featuring a benzaldehyde core functionalized with adjacent methoxy and cyclopentyloxy groups, makes it an exceptionally valuable intermediate. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, particularly its role as a foundational building block for advanced pharmaceutical agents. For researchers and drug development professionals, understanding the nuances of this compound is key to unlocking its potential in creating novel, high-efficacy molecules.

Part 1: Physicochemical and Structural Characteristics

The compound's physical and chemical properties are fundamental to its handling, reactivity, and application in synthetic chemistry. It typically presents as a yellowish liquid, a characteristic that dictates its storage and handling procedures.^{[1][4]}

Chemical Structure

The structure combines a stable aromatic ring with reactive aldehyde functionality and ether linkages, providing multiple sites for chemical modification.

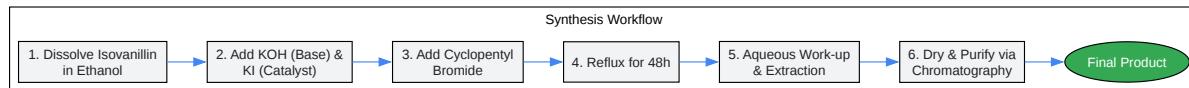
Caption: Chemical structure of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde.

Core Properties Summary

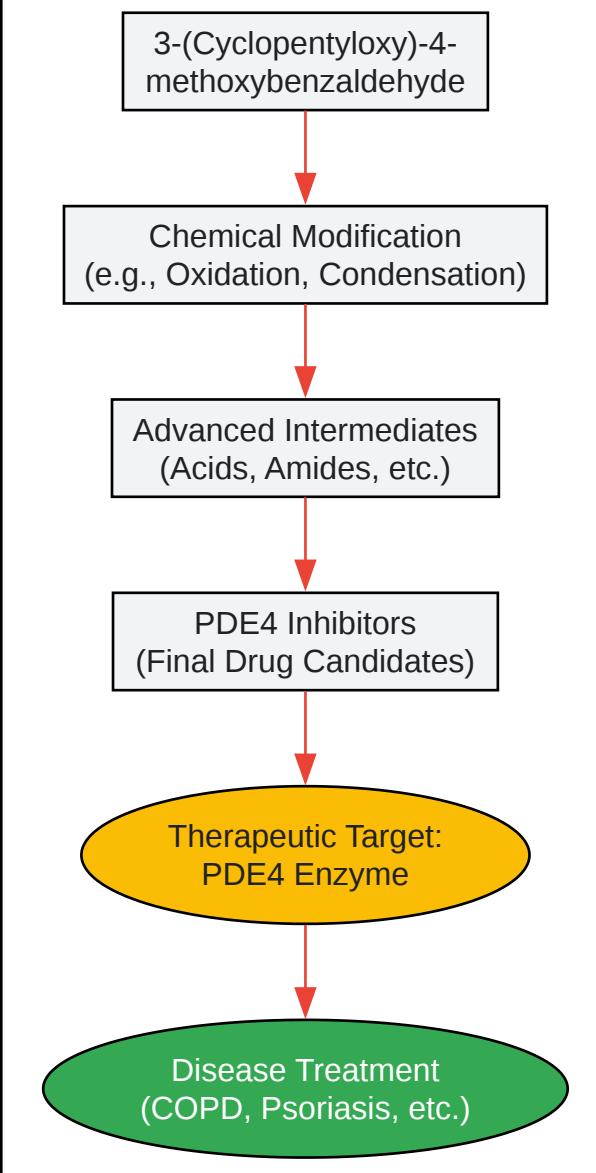
Property	Value	Source(s)
CAS Number	67387-76-2	[1] [2] [3] [4] [6]
Molecular Formula	C ₁₃ H ₁₆ O ₃	[1] [2] [3] [4]
Molecular Weight	220.26 - 220.27 g/mol	[1] [2] [4]
Appearance	Yellowish liquid	[1] [4]
Boiling Point	150-157 °C at 5 mmHg	[1] [4]
Melting Point	107-110 °C (recrystallized from ethyl acetate)	[3]
Density	~1.136 g/cm ³	[3]
Purity	≥ 97% (HPLC)	[1] [4]
IUPAC Name	3-(cyclopentyloxy)-4-methoxybenzaldehyde	[7]
Synonyms	2-(Cyclopentyloxy)-4-formylanisole	[3]

Part 2: Optimized Synthesis Protocol

The most established route for synthesizing **3-(cyclopentyloxy)-4-methoxybenzaldehyde** is via the Williamson ether synthesis, starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde).[\[6\]](#)[\[8\]](#) This method is robust, scalable, and provides high yields of the desired product.


Reaction Principle

The synthesis involves the O-alkylation of the phenolic hydroxyl group of isovanillin. A base is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of cyclopentyl bromide in an S_N2 reaction, displacing the bromide and forming the desired ether linkage. Potassium iodide is often added as a catalyst to facilitate the reaction, likely through the in-situ formation of the more reactive cyclopentyl iodide (Finkelstein reaction).


Detailed Step-by-Step Methodology

- **Reagent Preparation:** In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve 3-hydroxy-4-methoxybenzaldehyde (isovanillin) (1.0 eq) in absolute ethanol.
- **Base and Catalyst Addition:** To this solution, add potassium hydroxide (2.0 eq) and a catalytic amount of potassium iodide (0.03 eq).^[6] Stir the mixture until the solids are largely dissolved. The base is crucial for deprotonating the phenolic hydroxyl group, thereby activating it for nucleophilic attack. Using a molar excess ensures complete deprotonation.
- **Alkylation:** Add cyclopentyl bromide (2.0 eq) to the reaction mixture.^[6] The excess alkylating agent helps to drive the reaction to completion.
- **Reflux:** Heat the mixture to reflux and maintain this temperature for approximately 48 hours. ^[6] The elevated temperature is necessary to overcome the activation energy of the S_N2 reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Extraction:** After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Dissolve the resulting residue in ethyl acetate. Perform a series of aqueous washes: first with water, then with dilute hydrochloric acid (to neutralize any remaining base), followed by saturated sodium bicarbonate solution (to remove any unreacted acidic starting material), and finally with saturated sodium chloride (brine) to reduce the solubility of organic material in the aqueous phase.^[6]
- **Drying and Purification:** Dry the separated organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate in vacuo to yield the crude product as an amber syrup.^[6] For analytically pure material, purify the crude oil via column chromatography on silica gel, using an eluent such as 20% ethyl ether in hexane.^[6]

Synthesis Workflow Diagram

From Intermediate to Therapeutic Target

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-(Cyclopentyloxy)-4-methoxybenzaldehyde , 98% , 67387-76-2 - CookeChem [cookechem.com]
- 6. prepchem.com [prepchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. AU2005233203A1 - Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Introduction: A Versatile Aldehyde in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671418#3-cyclopentyloxy-4-methoxybenzaldehyde-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com